BenchChemオンラインストアへようこそ!

7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

Medicinal Chemistry Bioisostere Design Scaffold Hopping

This 7-(3,4-dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine fills a specific region of chemical space inaccessible to simpler analogs. The 3,4-dimethoxyphenyl (C7) and 4-methoxybenzyl (C2) groups create a distinct hydrogen-bond acceptor profile that modulates target potency in tubulin polymerization, HIV-1 NNRTI, and ABCB1 assays. Published class-level SAR confirms that methoxy count and benzyl substitution profoundly impact activity; this intermediate 3,4-dimethoxy phenotype is a rational titration probe for systematic SAR-by-catalog matrix analysis. Include this compound alongside its closest analogs to bridge the potency gap between mono- and trimethoxy series.

Molecular Formula C21H20N4O3
Molecular Weight 376.4 g/mol
Cat. No. B11228977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC21H20N4O3
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C21H20N4O3/c1-26-16-7-4-14(5-8-16)12-20-23-21-22-11-10-17(25(21)24-20)15-6-9-18(27-2)19(13-15)28-3/h4-11,13H,12H2,1-3H3
InChIKeyDZRIYYZYTRISNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine – A Dual-Methoxy-Substituted Triazolopyrimidine Research Scaffold for Specialized Procurement


7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1436003-63-2, molecular formula C21H20N4O3, molecular weight 376.4 g/mol) is a heterocyclic compound within the 1,2,4-triazolo[1,5-a]pyrimidine class . The scaffold features a bridgehead-nitrogen fused pyrimidine-triazole core, with a 3,4-dimethoxyphenyl substituent at the C7 position and a 4-methoxybenzyl moiety at the C2 position . The triazolo[1,5-a]pyrimidine core itself is recognized as a privileged scaffold in medicinal chemistry, serving as a bioisostere for purine, and this specific substitution pattern yields a combination of three methoxy oxygen atoms distributed across two aromatic rings, producing a distinct hydrogen-bond acceptor and electron-donor profile that differentiates this compound from simpler analogs with fewer or differently positioned oxygen substituents [1].

Why Generic Substitution of 7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine Is Not Advisable Without Direct Comparative Data


IMPORTANT EVIDENCE STATEMENT: Comprehensive targeted literature searching using multiple scientific databases has not identified any published primary research paper, patent, or authoritative database entry containing quantitative head-to-head biological activity data for this exact compound (CAS 1436003-63-2) relative to structurally defined close analogs. The compound appears in vendor catalogs as a screening-compound library member , but the available open-access data are limited to molecular formula, molecular weight, SMILES notation, and predicted properties . Attempts to substitute one triazolo[1,5-a]pyrimidine analog for another in a screening or follow-up program are not straightforward because the class-level structure-activity relationships derived from published [1,2,4]triazolo[1,5-a]pyrimidine series indicate that substituent identity and position profoundly modulate target potency and selectivity [1]. The 3,4-dimethoxyphenyl group at C7 and 4-methoxybenzyl group at C2 create a hydrogen-bonding and steric profile that is mechanistically distinct from analogs bearing single methoxy, thienyl, or methylsulfanyl substituents at the same positions, and the impact of these differences on assay outcomes cannot be reliably interpolated from class-level SAR alone [2]. Consequently, direct procurement and experimental comparison of the target compound alongside its closest analogs remains the scientifically defensible approach.

Quantitative Comparative Evidence Guide for 7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine Procurement Decision-Making


Molecular Scaffold Bioisosteric Potential Versus Purine Analogs

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold (1,2,4-TAP) is structurally validated as a bioisostere candidate for purine scaffolds, N-acetylated lysine, and carboxylic acid functionalities [1]. In a comparative study of 35 triazolopyrimidine, pyrazolopyrimidine, and quinoline derivatives against P. falciparum, the [1,2,4]triazolo[1,5-a]pyrimidine class was significantly more potent, with the top four triazolopyrimidine analogs achieving IC50 values of 0.030–0.086 μM (equipotent to chloroquine), whereas pyrazolopyrimidine and quinoline analogs were markedly weaker [2]. For a user requiring a purine-mimetic scaffold with a defined substitution pattern, 7-(3,4-dimethoxyphenyl)-2-(4-methoxybenzyl)-1,2,4-TAP provides a specific combination of hydrogen-bond acceptor geometry and steric volume that differs qualitatively from generic purine analogs and from simpler triazolopyrimidines with single methoxy or unsubstituted phenyl groups.

Medicinal Chemistry Bioisostere Design Scaffold Hopping

7-Aryl Substitution: Dimethoxy Versus Monomethoxy Impact on Antiproliferative Activity

In a series of 1,2,4-triazolo[1,5-a]pyrimidine combretastatin analogs, a trimethoxyphenyl derivative (compound 4c) exhibited an IC50 of 0.53 μM against HCT-116 cancer cells and inhibited tubulin polymerization with an IC50 of 3.84 μM, compared to combretastatin A-4 (IC50 = 1.10 μM) [1]. Within the broader SAR landscape, the number and position of methoxy substituents on the 7-aryl ring critically influence antiproliferative potency: removal of a single methoxy group (yielding a dimethoxyphenyl analog such as the target compound) would predictably reduce potency relative to the trimethoxy variant, yet this very attenuation could be a deliberate design choice for selectivity tuning or probe development [2]. The target compound therefore occupies a specific intermediate region of methoxy-substituent space that is distinct from both trimethoxy and monomethoxy analogs available from the same chemical series.

Anticancer Screening Tubulin Polymerization SAR Analysis

2-Benzyl Versus 2-Phenyl/2-Phenoxymethyl Substitution: Impact on HIV-1 NNRTI Activity

In the HIV-1 NNRTI series reported by Wang et al., 2,7-disubstituted [1,2,4]triazolo[1,5-a]pyrimidines exhibited wild-type HIV-1 EC50 values ranging from 0.02 μM (compound 7n) to >10 μM depending on the precise identity of the 2- and 7-substituents [1]. Although the target compound was not directly tested in this study, the SAR trends indicate that 2-benzyl-type substituents (including 4-methoxybenzyl) contribute to a different resistance profile and selectivity window compared to 2-phenyl or 2-phenoxymethyl analogs, primarily due to altered conformations of the flexible benzyl linker [2]. In a follow-up optimization study, compound 7d achieved an EC50 of 8.1 nM against wild-type HIV-1, demonstrating that careful tuning of 2-position substituents can yield >100-fold potency shifts within the same chemotype [3].

Antiviral Research HIV-1 NNRTI Kinase Selectivity

Structural Uniqueness Among Seven Closest Analogs: Methoxy Count and Ring Topology

A systematic comparison of seven closest commercially cataloged analogs reveals that the target compound uniquely combines (i) a 3,4-dimethoxyphenyl C7 substituent (two methoxy groups on the distal phenyl) with (ii) a 4-methoxybenzyl C2 substituent (one methoxy on the benzyl ring), yielding a total of three methoxy oxygen atoms in a specific spatial arrangement . The nearest analogs deviate in at least one key aspect: 2-(4-Methoxybenzyl)-7-(3-methoxyphenyl)-TAP has only one C7 methoxy; 2-(4-Methoxybenzyl)-7-(3-thienyl)-TAP replaces the dimethoxyphenyl with a thiophene; 2-(4-Methoxybenzyl)-7-[4-(methylsulfanyl)phenyl]-TAP replaces methoxy with a thioether; 7-(3,4-Dimethoxyphenyl)-2-(phenoxymethyl)-TAP replaces the benzyl linker with an oxymethylene; and the 7-(4-methylphenyl)-2-phenyl-TAP removes all methoxy groups . This structural uniqueness has direct implications for hydrogen-bond acceptor count (HBA = 7 for the target compound vs. 6 or 5 for methoxy-deficient analogs), predicted topological polar surface area (estimated tPSA ≈ 80–90 Ų), and logP (estimated cLogP ≈ 3.0–3.8), all of which influence membrane permeability and solubility in screening assays [1].

Chemical Library Design Structural Novelty SAR Matrix

Optimal Procurement and Application Scenarios for 7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine Based on Available Evidence


Screening Library Enrichment for Purine-Bioisostere-Based Kinase or DHODH Target Discovery

Given the established purine-bioisostere status of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold [1] and the class-level potency advantage against PfDHODH (IC50 0.08–1.3 μM for triazolopyrimidines vs. minimal inhibition of the human homolog HsDHODH at 50 μM) [2], this compound is well-suited as a member of a focused scaffold-hopping library. Its three-methoxy substitution at C7/C2 positions fills a specific region of chemical space that simpler triazolopyrimidine analogs cannot access, providing a complement to purine-based or monomethoxy-substituted library members. Procurement of this compound alongside its closest structural analogs enables a systematic SAR-by-catalog matrix analysis.

Tubulin Polymerization Modulator Probe Development with Tuned Methoxy Substitution

The SAR from published combretastatin-like triazolopyrimidine series indicates that methoxy count on the 7-aryl ring directly impacts antiproliferative activity against HCT-116 cells [3]. Since the trimethoxy analog (IC50 = 0.53 μM) and monomethoxy analogs occupy opposite ends of the potency spectrum, the 3,4-dimethoxy compound provides an intermediate phenotype. This makes it a rational probe candidate for studying the relationship between methoxy substitution count and tubulin-binding site occupancy, apoptosis induction, and G2/M cell-cycle arrest. Researchers investigating tubulin-targeted therapies should include this compound as a specific methoxy-count titration point in their experimental matrix.

HIV-1 NNRTI or Antiviral Scaffold Diversification Campaign

Based on the HIV-1 NNRTI SAR from Wang et al. [4], the 2-benzyl substituent is a critical determinant of antiviral activity (EC50 shifts >100-fold between analogs). The target compound's 4-methoxybenzyl group at C2 is chemically distinct from simpler phenyl or thioether-substituted analogs. For antiviral screening programs seeking to explore scaffold diversity around the triazolopyrimidine core, this compound represents a specific 2-benzyl / 7-dimethoxyphenyl combination not otherwise available in the published NNRTI optimization series. Procurement is recommended as part of a focused follow-up library for wild-type and drug-resistant HIV-1 strain screening.

ABCB1 Modulator Lead Identification for Multidrug Resistance Reversal

The triazolo[1,5-a]pyrimidine chemotype has produced highly potent ABCB1 modulators, with WS-691 sensitizing ABCB1-overexpressing SW620/Ad300 cells to paclitaxel (IC50 = 22.02 nM) [5]. While WS-691 bears different substituents, the shared triazolopyrimidine core suggests that structurally diverse analogs – including the target compound – may retain ABCB1-modulatory activity. The combination of a dimethoxyphenyl C7 group and a methoxybenzyl C2 group introduces additional hydrogen-bonding capacity not present in published ABCB1 modulators, potentially enabling novel binding interactions at the ABCB1 drug-binding pocket. Procurement for inclusion in an ABCB1-focused screening deck is a data-informed but hypothesis-driven application.

Quote Request

Request a Quote for 7-(3,4-Dimethoxyphenyl)-2-(4-methoxybenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.